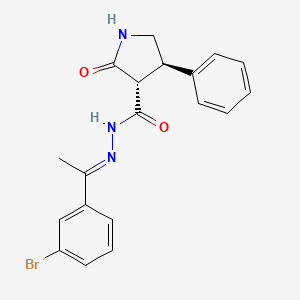
AC-264613
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC 264613 is a potent and selective agonist of the protease-activated receptor 2 (PAR2). This compound is known for its ability to activate PAR2 signaling pathways, which are involved in various physiological processes, including inflammation and nociception . AC 264613 has been widely used in scientific research to study the role of PAR2 in different biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC 264613 involves several steps, starting with the preparation of the key intermediate, 2-oxo-4-phenylpyrrolidine-3-carboxylic acid. This intermediate is then reacted with 1-(3-bromophenyl)ethylidenehydrazide under specific conditions to yield AC 264613 . The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for AC 264613 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure the high purity of the final product, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
AC 264613 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in AC 264613.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
AC 264613 has a broad range of applications in scientific research:
Chemistry: Used as a tool to study the chemical properties and reactivity of PAR2 agonists.
Industry: Utilized in the development of new pharmacological agents targeting PAR2.
Mechanism of Action
AC 264613 exerts its effects by binding to and activating the protease-activated receptor 2 (PAR2). This activation leads to the initiation of various intracellular signaling pathways, including the phosphatidylinositol hydrolysis pathway and calcium mobilization . The compound also suppresses the expression of interferon regulatory factor 5 and decreases the production of interleukin-12p40 by lipopolysaccharide-stimulated macrophages . These actions are mediated through the modulation of p53 protein expression and other molecular targets involved in inflammatory responses .
Comparison with Similar Compounds
AC 264613 is unique among PAR2 agonists due to its high potency and selectivity. Similar compounds include:
AC 55541: Another potent PAR2 agonist with a different chemical structure but similar biological activity.
2-furoyl-LIGRLO-NH2: A peptide-based PAR2 agonist with comparable potency but different pharmacokinetic properties.
SLIGRL-NH2: A less potent PAR2 agonist often used as a reference compound in research.
AC 264613 stands out due to its metabolic stability and ability to produce robust and persistent biological effects, making it a valuable tool in PAR2-related research .
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1 |
InChI Key |
RQKXQCSEZPQBNZ-QSBCOWLBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





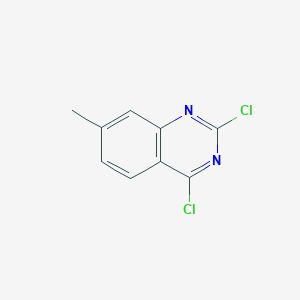

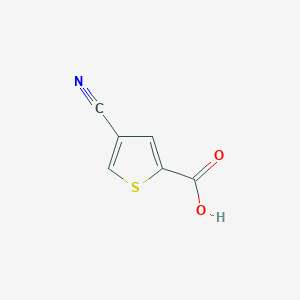


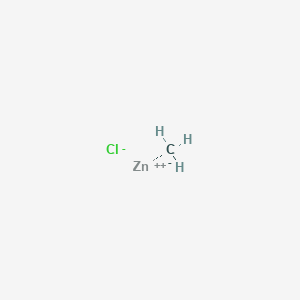
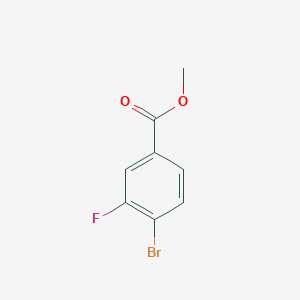
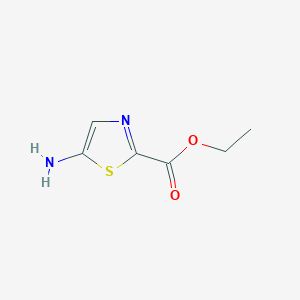
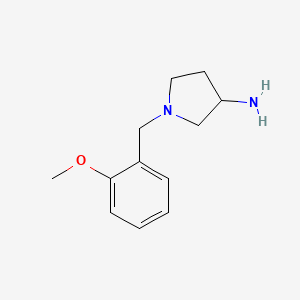

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
